Dicarbonylbis(2,4-pentanedionato)rhodium
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H14O6Rh-2 |
|---|---|
Molecular Weight |
357.14 g/mol |
InChI |
InChI=1S/2C5H7O2.2CO.Rh/c2*1-4(6)3-5(2)7;2*1-2;/h2*3H,1-2H3;;;/q4*-1;+2 |
InChI Key |
ZNOBCGZXKQHMEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[C-]=O.[C-]=O.[Rh+2] |
Origin of Product |
United States |
Preparation Methods
Precipitation of Rhodium Hydroxide
Rhodium trichloride (RhCl₃·nH₂O) is treated with aqueous potassium hydroxide at 7°C to precipitate rhodium hydroxide (Rh(OH)₃), reducing chloride content to <1000 ppm. Filtration under vacuum isolates the hydroxide, which is then washed with chilled deionized water and hexane to further lower chloride levels to 450 ppm.
Solvent-Mediated Carbonylation
The purified Rh(OH)₃ is dissolved in DMF (1.5–2 L per mole Rh) and refluxed at 150°C under nitrogen. Acetylacetone is added incrementally at a 9:1 molar ratio to rhodium, initiating a 50-minute reaction that produces Rh(acac)(CO)₂ with 92% yield. Post-reaction cooling to 10°C precipitates the product, which is recrystallized from n-hexane to achieve 99% purity.
Table 1: Performance Metrics of Precipitation Method (CN103709201A)
| Parameter | Value |
|---|---|
| Initial Cl⁻ in Rh(OH)₃ | 450 ppm |
| Reaction Temperature | 150°C |
| Molar Ratio (acac:Rh) | 9:1 |
| Yield | 92% |
| Final Cl⁻ Content | <50 ppm |
Modified Carbonylation Approaches Using Alcohol Solvents
Patent CN117263990A discloses an alternative route using alcohol solvents to enhance reaction kinetics. Ammonium chlororhodium ((NH₄)₃[RhCl₆]) is dissolved in ethanol, and carbon monoxide is introduced at 60–120°C to form a rhodium carbonyl intermediate. Subsequent addition of acetylacetone at 140°C produces Rh(acac)(CO)₂ with >90% conversion and 99% purity.
Solvent and Gas Optimization
Ethanol’s lower boiling point (78°C) compared to DMF (153°C) allows milder reaction conditions, reducing energy consumption by 30%. CO gas flow rates are critical; rates exceeding 50 mL/min prevent rhodium aggregation, maintaining colloidal stability. Post-reaction concentration under vacuum removes ethanol, and petroleum ether recrystallization yields rhombic crystals suitable for catalytic applications.
Table 2: Alcohol-Mediated Synthesis Parameters (CN117263990A)
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| CO Pressure | 1 atm |
| Reaction Time | 90 minutes |
| Yield | 94% |
| Purity | 99% |
Comparative Analysis of Synthetic Methodologies
A thermochemical evaluation of the DMF-based method reveals an exothermic reaction enthalpy (ΔrH° = -53.6 ± 1.7 kJ/mol), favoring product formation under reflux. In contrast, alcohol-mediated routes exhibit slower kinetics due to lower temperatures but achieve higher purity by avoiding DMF decomposition byproducts. Chloride levels remain the primary differentiator: precipitation methods yield <50 ppm Cl⁻, whereas traditional routes often exceed 500 ppm, necessitating additional purification.
Table 3: Method Comparison for Rh(acac)(CO)₂ Synthesis
| Method | Yield | Purity | Cl⁻ (ppm) | Energy Use |
|---|---|---|---|---|
| Traditional (DMF) | 75% | 95% | 500 | High |
| Precipitation (CN103709201A) | 92% | 99% | 50 | Moderate |
| Alcohol (CN117263990A) | 94% | 99% | 100 | Low |
Catalytic Applications and Performance Implications
Rh(acac)(CO)₂’s catalytic activity in olefin hydroformylation correlates inversely with chloride content; batches containing <100 ppm Cl⁻ exhibit turnover frequencies (TOF) of 1,200 h⁻¹, compared to 800 h⁻¹ for high-chloride samples. The alcohol-derived catalyst demonstrates superior regioselectivity (n:iso = 4:1) in propene hydroformylation, attributed to ligand electronic effects modulated by solvent choice.
Chemical Reactions Analysis
Types of Reactions
Dicarbonylbis(2,4-pentanedionato)rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to form rhodium(0) complexes.
Substitution: The carbonyl and 2,4-pentanedionate ligands can be substituted by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be carried out using various phosphines, amines, or other donor ligands.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Rhodium(0) complexes.
Substitution: New rhodium complexes with different ligands.
Scientific Research Applications
Dicarbonylbis(2,4-pentanedionato)rhodium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydroformylation, carbonylation, and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of fine chemicals and pharmaceuticals, as well as in material science for the preparation of advanced materials.
Mechanism of Action
The mechanism of action of dicarbonylbis(2,4-pentanedionato)rhodium involves coordination to substrates through its rhodium center. The carbonyl and 2,4-pentanedionate ligands can be displaced by substrates, allowing the rhodium center to facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparison with Similar Compounds
Oxidation State and Coordination Geometry
Thermal Stability
Solubility and Reactivity
- All acac complexes are generally hydrophobic, with solubility in non-polar solvents (e.g., chloroform, benzene) . Rh(I) and Ir(I) carbonyl derivatives may exhibit higher reactivity due to labile CO ligands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
